molecular formula C30H25Cl2N3S B11051459 1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11051459
M. Wt: 530.5 g/mol
InChI Key: NXFHMSJRONLSOS-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound characterized by its unique structural framework. This compound features multiple aromatic rings and heterocyclic elements, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Diazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl and Methylphenyl Groups: These groups are often introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Carbothioamide Group: This step may involve the reaction of the intermediate with thiourea or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.

    1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties.

Uniqueness

The uniqueness of 1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide lies in its specific combination of functional groups and structural framework, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C30H25Cl2N3S

Molecular Weight

530.5 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-2-(4-methylphenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H25Cl2N3S/c1-19-10-12-20(13-11-19)26-18-35-28(29(36)33-22-7-3-2-4-8-22)27(21-14-15-24(31)25(32)17-21)23-9-5-6-16-34(26)30(23)35/h2-4,7-8,10-15,17-18H,5-6,9,16H2,1H3,(H,33,36)

InChI Key

NXFHMSJRONLSOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)Cl)Cl)C(=S)NC6=CC=CC=C6

Origin of Product

United States

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